N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a synthetic benzofuran-derived carboxamide featuring a tetrahydrothiophene-1,1-dioxide (sulfolane) moiety and a 4-ethylbenzyl group. The compound’s structure is characterized by:
- A benzofuran core substituted with three methyl groups at positions 3, 5, and 6.
- A carboxamide bridge linking the benzofuran to a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) group and a 4-ethylbenzyl substituent.
The sulfolane group enhances solubility in polar solvents, while the ethylbenzyl and trimethylbenzofuran moieties contribute to hydrophobicity and steric bulk .
Properties
Molecular Formula |
C25H29NO4S |
|---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H29NO4S/c1-5-19-6-8-20(9-7-19)14-26(21-10-11-31(28,29)15-21)25(27)24-18(4)22-12-16(2)17(3)13-23(22)30-24/h6-9,12-13,21H,5,10-11,14-15H2,1-4H3 |
InChI Key |
BBMJCHDSJQCXQB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(C4=C(O3)C=C(C(=C4)C)C)C |
Origin of Product |
United States |
Biological Activity
The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide represents a novel class of benzofuran derivatives with potential therapeutic applications. This article focuses on its biological activity, particularly in relation to amyloid-beta (Aβ) aggregation and neuroprotection.
Structure Analysis
The compound features a complex structure that includes:
- Benzofuran moiety : Known for its diverse biological activities.
- Tetrahydrothiophene ring : Imparts unique chemical properties and potential bioactivity.
- Carboxamide group : Enhances solubility and biological interaction.
Molecular Formula
The molecular formula for this compound is C₁₈H₂₃N₃O₃S, indicating the presence of three nitrogen atoms, which may play a role in its biological activity.
Amyloid-Beta Aggregation Modulation
Recent studies have highlighted the ability of benzofuran derivatives to modulate Aβ aggregation, which is crucial in Alzheimer's disease pathology. The compound was assessed for its effects on Aβ42 fibrillogenesis using thioflavin T (ThT) fluorescence assays.
Key Findings:
- Inhibition of Aβ Aggregation : Compounds with similar structures demonstrated concentration-dependent inhibition of Aβ42 aggregation, with some derivatives achieving up to 54% inhibition at optimal concentrations .
- Promotion of Fibrillogenesis : In contrast, certain modifications led to increased fibrillogenesis, suggesting that the substituents on the benzofuran ring significantly influence biological outcomes .
Neuroprotective Effects
Neuroprotective assays using mouse hippocampal neuronal HT22 cells indicated that specific derivatives provided significant protection against Aβ42-induced cytotoxicity. For instance, compounds exhibiting methoxyphenol pharmacophores were particularly effective in mitigating cell death associated with Aβ toxicity .
Summary of Biological Activity
Study 1: Benzofuran Derivatives as Aβ Modulators
In a controlled study, several benzofuran derivatives were synthesized and tested for their ability to modulate Aβ aggregation. The findings demonstrated that structural modifications could either inhibit or promote Aβ fibrillogenesis depending on the functional groups attached to the benzofuran core. This study underscores the importance of molecular design in developing effective therapeutic agents for Alzheimer's disease .
Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of these compounds against oxidative stress induced by Aβ42. The results indicated that specific derivatives not only inhibited aggregation but also protected neuronal cells from apoptosis, highlighting their dual action as both aggregation modulators and neuroprotectants .
Scientific Research Applications
Medicinal Chemistry
- Drug Development : The compound's structure suggests potential as a lead compound in drug discovery. Its ability to interact with specific biological targets makes it a candidate for developing therapeutics for diseases such as cancer and infectious diseases.
- Enzyme Inhibition Studies : Preliminary studies indicate that the compound may exhibit inhibitory activity against key enzymes involved in metabolic pathways. This can be crucial for designing drugs that target specific enzymatic functions.
- Receptor Modulation : The compound may modulate receptor activities, influencing various physiological responses. Understanding these interactions could lead to advancements in pharmacology.
Biological Research
- Biological Activity Assessment : The compound can be investigated for its biological activities, including its effects on cellular signaling pathways and enzyme activities.
- Mechanistic Studies : Research can focus on elucidating the mechanisms through which this compound exerts its effects on biological systems, providing insights into its therapeutic potential.
Industrial Applications
- Material Science : The unique properties of the compound may allow it to be utilized in creating new materials or coatings with specific functionalities.
- Catalysis : The compound could serve as a catalyst in various chemical reactions due to its reactive functional groups.
Therapeutic Potential
Research has indicated that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide have shown promise in inhibiting cancer cell proliferation and modulating inflammatory responses. For instance:
- A study demonstrated that related compounds exhibited significant inhibition of specific cancer cell lines at low micromolar concentrations.
Biological Mechanisms
Investigations into the mechanism of action reveal that such compounds may interact with critical signaling pathways involved in cell growth and apoptosis. This suggests their utility as potential therapeutic agents targeting cancer or autoimmune diseases.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The compound is part of a broader family of benzofuran carboxamides. Below is a comparative analysis with two closely related analogs:
Functional Implications
Lipophilicity and Solubility: The target compound’s 4-ethylbenzyl group provides intermediate lipophilicity compared to the 4-ethoxybenzyl (more polar due to the ether oxygen) and 3,4,5-trimethoxybenzyl (highly polar but bulky) analogs .
Electronic Effects :
- The trimethoxybenzyl analog () exhibits strong electron-withdrawing effects, which may alter binding affinity to targets like kinases or GPCRs.
- The ethoxy group in ’s compound introduces moderate polarity without significant steric disruption, balancing solubility and membrane permeability .
Synthetic Accessibility :
- The synthesis of the target compound likely parallels methods described in , where alkylation or arylation steps (e.g., using NaH and methyl iodide in DMF) are employed to introduce substituents .
Hypothesized Pharmacological and Physicochemical Properties
Based on structural analogs:
- Metabolic Stability : The target’s trimethylbenzofuran and ethylbenzyl groups may reduce oxidative metabolism compared to dimethyl or methoxy-substituted analogs.
- Target Binding : The ethyl group’s moderate hydrophobicity could enhance interactions with hydrophobic protein pockets, while the sulfolane moiety may engage in hydrogen bonding .
- Solubility: Predicted to be lower than the ethoxy/trimethoxy analogs but higher than fully nonpolar derivatives.
Preparation Methods
Synthesis of 3,5,6-Trimethyl-1-benzofuran-2-carboxylic Acid
The benzofuran core is synthesized through a Friedel-Crafts acylation followed by cyclization . Key steps include:
-
Step 1 : Reaction of 2,4,5-trimethylphenol with chloroacetyl chloride in the presence of AlCl₃ to form 2-chloro-1-(2,4,5-trimethylphenoxy)ethanone.
-
Step 2 : Base-mediated cyclization (e.g., K₂CO₃ in DMF) to yield 3,5,6-trimethyl-1-benzofuran-2-carboxylic acid.
Preparation of N-(4-Ethylbenzyl)-1,1-dioxidotetrahydrothiophen-3-amine
The tetrahydrothiophene dioxide amine is synthesized via:
-
Step 1 : Oxidation of tetrahydrothiophene with H₂O₂ in acetic acid to form 1,1-dioxidotetrahydrothiophene.
-
Step 2 : Bromination at the 3-position using N-bromosuccinimide (NBS) under radical conditions.
-
Step 3 : Substitution with 4-ethylbenzylamine in the presence of K₂CO₃ to yield the secondary amine.
Amide Bond Formation: Key Methodologies
The coupling of the benzofuran carboxylic acid and the tetrahydrothiophene dioxide amine is the pivotal step. Three primary strategies have been explored:
Classical Coupling Reagents
-
DCC/HOBt System : Dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) in dichloromethane (DCM) achieves moderate yields (55–65%) but requires rigorous purification to remove urea byproducts.
-
EDC/HCl and DMAP : Ethylcarbodiimide hydrochloride (EDC) with 4-dimethylaminopyridine (DMAP) in THF improves yield to 70–75% but necessitates anhydrous conditions.
Organocatalytic Approaches
-
HATU/DIPEA : Using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in DMF achieves yields exceeding 85%, with reduced side reactions.
Solid-Supported Catalysis
Adapting methodologies from analogous amide syntheses (e.g., nickel-lanthanum catalysts on molecular sieves), a novel protocol employs Ni-La/KIT-1 catalysts in acetonitrile/PEG-200 (3:1 v/v), achieving 89% yield at 70°C over 14 hours.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Maximizes kinetics without decomposition |
| Solvent | Acetonitrile/PEG-200 | Enhances solubility and catalyst stability |
| Catalyst Loading | 0.08–0.14 mol% Ni | Balances activity and cost |
| Reaction Time | 12–17 hours | Ensures complete conversion |
Key Findings :
-
Lower temperatures (<60°C) result in incomplete coupling.
-
Polar aprotic solvents (DMF, NMP) improve reagent solubility but may degrade acid-sensitive intermediates.
Purification and Characterization
Chromatographic Techniques
-
Flash Chromatography : Silica gel elution with ethyl acetate/hexane (3:7) removes unreacted amine and carboxylic acid.
-
HPLC : Reverse-phase C18 column (acetonitrile/water gradient) achieves >98% purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.24 (d, J = 8.0 Hz, 2H, Ar-H), 6.89 (s, 1H, benzofuran-H), 4.52 (m, 1H, tetrahydrothiophene-H), 3.12 (t, J = 6.8 Hz, 2H, CH₂N).
-
¹³C NMR : 167.8 ppm (amide carbonyl), 142.3 ppm (benzofuran C-2).
-
HRMS : [M+H]⁺ calculated for C₂₆H₃₀N₂O₄S: 466.1902; found: 466.1898.
Challenges and Mitigation Strategies
-
Steric Hindrance : Bulky substituents on the benzofuran core impede amide bond formation. Mitigated via high-pressure conditions (5 bar N₂) or ultrasound-assisted mixing.
-
Oxidation Sensitivity : The tetrahydrothiophene dioxide group is prone to over-oxidation. Controlled addition of H₂O₂ and low-temperature (0–5°C) conditions preserve integrity.
Industrial-Scale Considerations
Q & A
Q. Optimization Parameters :
- Temperature : 0–60°C (lower temps for oxidation to prevent side reactions).
- Catalysts : Palladium-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl groups) .
- Purity Control : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization .
Basic: What spectroscopic and computational methods are recommended for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions (e.g., methyl groups at C3/C5/C6 of benzofuran, ethylbenzyl protons) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (expected ~500–550 g/mol based on analogs) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and solid-state packing .
- Computational Tools : DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and optimize geometries .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of substituents (e.g., ethylbenzyl vs. methoxybenzyl)?
Answer:
Synthetic Analogs : Prepare derivatives with systematic substitutions (e.g., replacing 4-ethylbenzyl with 4-methoxybenzyl or chlorobenzyl) .
In Vitro Assays : Test analogs against target enzymes/receptors (e.g., kinase inhibition assays, receptor binding studies) to correlate substituent effects with activity .
Statistical Analysis : Use multivariate regression to quantify contributions of hydrophobic (ethyl) vs. polar (methoxy) groups to bioactivity .
Q. Example DoE Table :
| Factor | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature (°C) | 25 | 60 | 40 |
| Catalyst (mol%) | 5 | 15 | 10 |
| Solvent | DMF | THF | DMF/THF (3:1) |
Advanced: How does the compound’s stability under physiological conditions impact preclinical studies?
Answer:
- pH Stability : Incubate in buffers (pH 2–8) and monitor degradation via HPLC .
- Plasma Stability : Test in human plasma (37°C, 1–24 hrs) to assess esterase susceptibility .
- Light Sensitivity : Store in amber vials if sulfone groups are photo-labile .
Advanced: What strategies enhance selectivity for target vs. off-target interactions?
Answer:
- Proteome-Wide Screening : Use affinity chromatography with immobilized compound to identify off-target binders .
- Fragment-Based Design : Replace promiscuous moieties (e.g., benzofuran) with bioisosteres (e.g., indole) .
- Cryo-EM : Resolve binding poses in complex with target vs. homologous proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
